Structural and Physicochemical Profiling of N-(3,5-dimethylphenyl)-2-methylbenzamide
Structural and Physicochemical Profiling of N-(3,5-dimethylphenyl)-2-methylbenzamide
Target Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists Focus: Chemical characterization, molecular weight validation, and synthetic methodologies.
Executive Summary
In the landscape of high-throughput screening (HTS) and early-stage drug discovery, structurally distinct benzamide derivatives serve as critical scaffolds for identifying novel pharmacophores. N-(3,5-dimethylphenyl)-2-methylbenzamide (CAS: 329938-23-0) [1] is a highly lipophilic, synthetic amide frequently utilized in screening libraries to probe kinase inhibition and epigenetic modulation. As a Senior Application Scientist, I have structured this technical guide to provide an authoritative breakdown of its chemical identity, exact molecular weight calculations, and the self-validating experimental protocols required for its synthesis and analytical verification.
Chemical Identity & Stoichiometric Foundations
N-(3,5-dimethylphenyl)-2-methylbenzamide is formed via the condensation of 2-methylbenzoic acid (o-toluic acid) and 3,5-dimethylaniline. The resulting secondary amide linkage provides a rigid structural backbone, restricting rotational degrees of freedom and enhancing its potential binding affinity in hydrophobic protein pockets.
Molecular Weight Calculation
To ensure absolute precision in mass spectrometry and stoichiometric reagent preparation, the molecular weight (MW) is calculated based on the standard atomic weights of its constituent elements (Formula: C₁₆H₁₇NO ):
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Carbon (C): 16 atoms × 12.011 g/mol = 192.176 g/mol
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Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol
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Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
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Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
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Total Average Molecular Weight: 239.318 g/mol
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical parameters critical for predicting the compound's behavior in both synthetic workflows and biological assays [2].
| Property | Value | Unit / Note |
| Chemical Formula | C₁₆H₁₇NO | Standard stoichiometric formula |
| Molecular Weight (Average) | 239.318 | g/mol |
| Monoisotopic Exact Mass | 239.1310 | Da (Critical for HRMS) |
| Rotatable Bonds | 2 | Aryl-Carbonyl and Carbonyl-Nitrogen |
| Hydrogen Bond Donors | 1 | (N-H) |
| Hydrogen Bond Acceptors | 1 | (C=O) |
| Topological Polar Surface Area (TPSA) | 29.1 | Ų (Predicts high membrane permeability) |
Biphasic Synthesis: The Schotten-Baumann Protocol
The most efficient, scalable, and robust method for synthesizing N-(3,5-dimethylphenyl)-2-methylbenzamide is the classic [3]. This protocol utilizes a biphasic solvent system to manage the highly reactive acyl chloride intermediate.
Causality of Experimental Choices
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Biphasic System (DCM / Aqueous NaOH): The highly reactive 2-methylbenzoyl chloride is kept in the organic Dichloromethane (DCM) layer to minimize unwanted hydrolysis by water.
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Aqueous Base (NaOH): As the amide bond forms, hydrochloric acid (HCl) is generated. If left unneutralized, HCl would protonate the 3,5-dimethylaniline nucleophile, rendering it inactive and halting the reaction. The aqueous NaOH acts as an interfacial sink, neutralizing the acid and driving the reaction to completion ( [4]).
Step-by-Step Methodology
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Preparation of the Aqueous Phase: Dissolve 400 mg (10 mmol) of Sodium Hydroxide (NaOH) in 10 mL of deionized water to create a 1M solution.
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Preparation of the Organic Phase: In a 50 mL round-bottom flask, dissolve 1.21 g (10 mmol) of 3,5-dimethylaniline in 15 mL of anhydrous DCM.
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Interfacial Mixing: Combine the aqueous and organic phases. Begin vigorous magnetic stirring (>800 rpm) to maximize the interfacial surface area between the two immiscible layers.
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Electrophile Addition: Cool the biphasic mixture to 0°C using an ice bath. Slowly add 1.55 g (10 mmol) of 2-methylbenzoyl chloride dropwise over 10 minutes. Causality: The reaction is highly exothermic; controlled addition at 0°C prevents thermal degradation and side-product formation.
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Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
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Self-Validating Workup: Separate the organic layer using a separatory funnel. Wash the organic layer with 10 mL of 1M HCl (to remove unreacted aniline), followed by 10 mL of brine. Dry over anhydrous MgSO₄, filter, and evaporate the DCM under reduced pressure. Validate the completion of the reaction via Thin Layer Chromatography (TLC), confirming the disappearance of the aniline spot.
Caption: Biphasic Schotten-Baumann synthesis workflow for N-(3,5-dimethylphenyl)-2-methylbenzamide.
Analytical Validation & Mass Spectrometry
To confirm the molecular weight and structural integrity of the synthesized compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. The protocol below is designed as a self-validating system, utilizing Collision-Induced Dissociation (CID) to prove the specific connectivity of the molecule.
LC-MS (ESI+) Protocol
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Sample Preparation: Dissolve 1 mg of the purified amide in 1 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a mobile phase gradient of Water and Acetonitrile, both containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring efficient ionization of the amide nitrogen in positive Electrospray Ionization (ESI+) mode.
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Primary Detection (MS1): Scan in positive mode. The intact molecule will accept a proton [M+H]⁺, yielding a primary peak at m/z 240.14 (based on the monoisotopic mass of 239.13 Da + 1.007 Da for the proton).
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Structural Validation (MS/MS): Isolate the m/z 240.14 parent ion and subject it to CID using a collision energy of 20-30 eV.
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Mechanistic Causality: The amide bond is the most labile linkage under CID conditions. Cleavage of this bond will predictably yield two diagnostic fragment ions: the 2-methylbenzoyl cation (acylium ion) at m/z 119.05 , and the protonated 3,5-dimethylaniline ion at m/z 122.09 . The presence of these specific fragments self-validates the exact substructures of the molecule.
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Caption: Proposed ESI-MS collision-induced dissociation (CID) fragmentation pathway.
Conclusion
N-(3,5-dimethylphenyl)-2-methylbenzamide (MW: 239.318 g/mol ) is a structurally robust lipophilic amide. By leveraging the biphasic Schotten-Baumann reaction, researchers can synthesize this compound with high yield and purity, bypassing the need for expensive coupling reagents like HATU or EDC. Furthermore, the implementation of MS/MS fragmentation profiling provides an infallible, self-validating method to confirm both the exact molecular weight and the specific orientation of its functional groups, ensuring high-fidelity data for downstream biological screening.
References
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NextSDS. "N-(3,5-DIMETHYLPHENYL)-2-METHYLBENZAMIDE — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
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Wikipedia Contributors. "Schotten–Baumann reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]
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Asano, S. "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Master Organic Chemistry, Feb 2018. Available at:[Link]
